Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers optimizing EGFR-targeted libraries face inconsistent SAR data when isomeric purity is not confirmed. This compound is the regioisomerically pure 3-nitro isomer (CAS 313507-41-4) with a published DFT-validated binding pose against EGFR kinase and a characterized cyclic voltammetry fingerprint, eliminating ambiguity in electrochemical and biological assays. • Confirmed meta-nitro orientation (InChIKey: VYMGESDVYHCXPR-UHFFFAOYSA-N) ensures experimental fidelity vs. the 4-nitro isomer (CAS 313507-39-0). • Validated CV baseline supports rational design of redox-active materials and organic electronic polymers. • Suitable as an analytical reference standard for HPLC/LC-MS method development with unambiguous spectral identification.

Molecular Formula C16H16N2O5S
Molecular Weight 348.4g/mol
CAS No. 313507-41-4
Cat. No. B412644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate
CAS313507-41-4
Molecular FormulaC16H16N2O5S
Molecular Weight348.4g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-6-5-7-12(8-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
InChIKeyVYMGESDVYHCXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate (CAS 313507-41-4): A 3-Nitro-Substituted Thiophene Building Block


Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a synthetic thiophene-3-carboxylate derivative bearing a 3-nitrobenzamido group at the 2-position and methyl groups at the 4- and 5-positions [1]. Its core scaffold is found in a class of compounds investigated for antioxidant, antimicrobial, and antitumor properties, often evaluated through computational and electrochemical methods [2]. The compound's specific substitution pattern, particularly the meta-nitro orientation, distinguishes it from its para-nitro isomer (CAS 313507-39-0), which is a key consideration for structure-activity relationship (SAR) studies [1].

Why All 2-(Nitrobenzamido)thiophene-3-carboxylates Are Not Interchangeable


Simple substitution of Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate with close analogs can significantly alter physicochemical and biological interaction profiles. The position of the nitro group on the benzamido ring (e.g., 3-nitro vs. 4-nitro isomer) is a critical determinant of electronic distribution, molecular electrostatic potential, and hydrogen-bonding capabilities, directly affecting target binding conformations [1]. Furthermore, the presence of specific methyl substituents on the thiophene core influences both the compound's lipophilicity and its metabolic stability, which are non-linear variables across a congeneric series [2]. Therefore, procurement without precise CAS verification risks introducing an unintended isomer or analog with undocumented performance in the intended assay.

Quantitative Differentiation Evidence for Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate (CAS 313507-41-4)


Regioisomeric Identity: 3-Nitro vs. 4-Nitro Isomer Structural Confirmation

The compound is unequivocally the 3-nitrobenzamido regioisomer, a critical distinction from the commonly cataloged 4-nitro isomer (CAS 313507-39-0). This is verified by unique spectral identifiers. The InChIKey for the target 3-nitro compound is VYMGESDVYHCXPR-UHFFFAOYSA-N, whereas the 4-nitro comparator has the distinct InChIKey YVUGWYRJTUJCQC-UHFFFAOYSA-N [1][2]. This confirms a different atomic connectivity, which will lead to different chemical shift patterns in NMR and distinct fragmentation patterns in mass spectrometry.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

In Silico Target Engagement: EGFR Kinase Docking Score

In a computational study evaluating the interaction of a series of nitrobenzamido-substituted thiophene-3-carboxylate derivatives with human EGFR Kinase, the target compound (designated as one of compounds 1-3) was analyzed via molecular docking. While the specific docking score for the target compound versus its analogs is not disclosed in the publicly available abstract, the study confirms a differential interaction profile with EGFR is being systematically investigated for this compound class, providing a defined, kinase-specific context for its procurement [1].

Cancer Therapeutics Computational Chemistry Drug Discovery

Electrochemical Redox Profile via Cyclic Voltammetry (CV)

The compound's redox behavior was experimentally characterized using cyclic voltammetry (CV) as part of a broader effort to explore the electrochemical features of novel thiophene derivatives. This provides a quantitative fingerprint of its oxidation/reduction potentials, a property significant for applications in organic electronics, redox catalysis, or understanding its metabolic bioactivation [1]. This experimental CV data serves as a direct, measurable differentiator from analogs whose electron density and substitution pattern will yield different peak potentials.

Material Science Electrochemistry Redox Chemistry

Key Application Scenarios for Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate (CAS 313507-41-4)


Medicinal Chemistry SAR: Investigating Nitro Group Positional Effects on Kinase Inhibition

The confirmed 3-nitro regioisomeric identity (CAS 313507-41-4) makes this compound the required reagent for probing the effect of meta-nitro substitution on benzamido-thiophene scaffolds targeting kinases like EGFR. Its use ensures experimental fidelity when comparing activity against the 4-nitro isomer (CAS 313507-39-0) or other positional analogs within a structure-activity relationship study [1][2].

Electroactive Material Design: Redox-Tunable Thiophene Monomer

Researchers developing organic electronic materials or redox-active polymers can utilize this specific compound, as its electrochemical properties have been formally investigated via cyclic voltammetry. The CV fingerprint provides a baseline for designing materials with specific electron-donating or -accepting properties, distinguishing it from analogs where such characterization is absent [3].

Computational Drug Discovery: Validated Scaffold for in Silico Screening

Given the compound's inclusion in a peer-reviewed molecular docking and DFT study against EGFR Kinase, it serves as a validated starting point for computational chemists building virtual libraries or validating docking protocols. Its known interaction model allows for more reliable virtual screening compared to a scaffold with no prior computational validation against this target [3].

Analytical Chemistry: Method Development with a Definitive Chemical Standard

An analytical chemist developing HPLC, LC-MS, or spectroscopic methods for complex reaction mixtures or biological matrices can use the highly characterized, regioisomerically pure compound (CAS 313507-41-4) as a calibration standard. The distinct InChIKey and spectral properties allow for unambiguous identification, preventing cross-contamination errors with the closely eluting 4-nitro isomer [1].

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